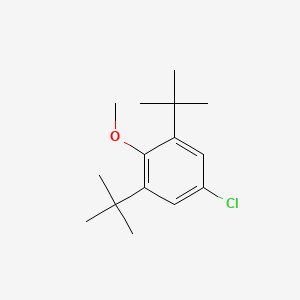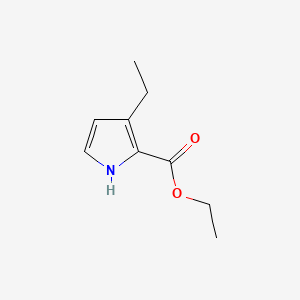
1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its ethyl ester functional group attached to the carboxylic acid moiety, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the esterification of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester . Another approach involves the use of ethyl chloroformate and pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and re-esterification .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
化学反应分析
Types of Reactions: 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
相似化合物的比较
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate
- Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: Compared to these similar compounds, 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its specific ethyl substitution at the 3-position of the pyrrole ring.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
PCHHGQICKZNXND-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


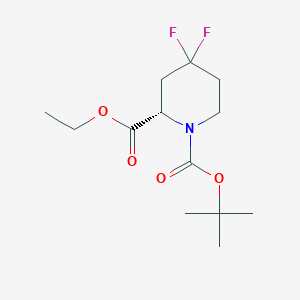
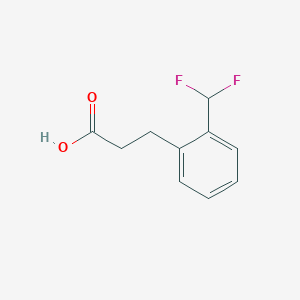
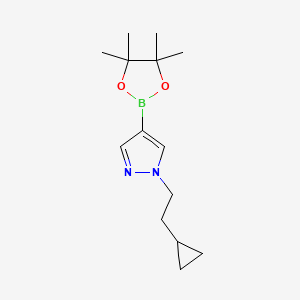
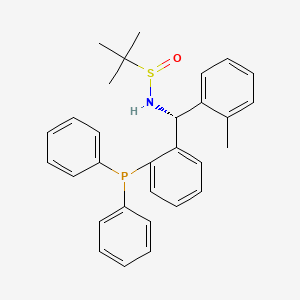
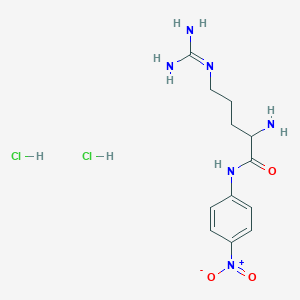
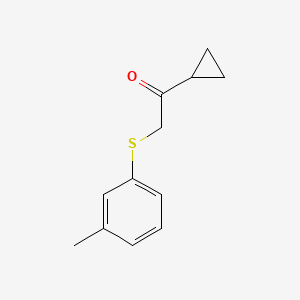

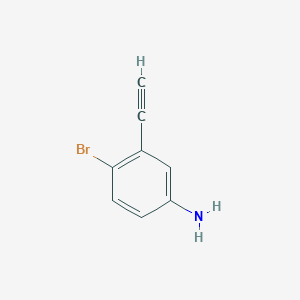




![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
